molecular formula C19H22N2O4S B2871914 N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049970-13-9

N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2871914
CAS No.: 1049970-13-9
M. Wt: 374.46
InChI Key: AXPAGCKZMVMMRU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a tosyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of 3-methoxyphenylamine with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tosyl group can be reduced to a sulfonamide group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-1-sulfonamidepyrrolidine-2-carboxamide.

    Substitution: Formation of N-(3-halophenyl)-1-tosylpyrrolidine-2-carboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)piperazine: Another compound with a methoxyphenyl group, but with a piperazine ring instead of a pyrrolidine ring.

    N-(3-methoxyphenyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a tosylpyrrolidine ring.

Uniqueness

N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide is unique due to the presence of both the tosyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-8-10-17(11-9-14)26(23,24)21-12-4-7-18(21)19(22)20-15-5-3-6-16(13-15)25-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPAGCKZMVMMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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